molecular formula C11H21NO4 B14852613 (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid

Cat. No.: B14852613
M. Wt: 231.29 g/mol
InChI Key: BIYXUNJTZYRILK-NSHDSACASA-N
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Description

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid: is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid is widely used in peptide synthesis. The Boc group serves as a protecting group for the amino group, allowing for selective reactions at other functional groups .

Biology: In biological research, this compound is used to synthesize peptides and proteins for various studies. It helps in the study of protein-protein interactions and enzyme mechanisms .

Medicine: In medicine, peptides synthesized using this compound are used in drug development and therapeutic applications. It is particularly useful in the synthesis of peptide-based drugs .

Industry: In the industrial sector, this compound is used in the large-scale production of peptides and other organic compounds. It is also used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

  • (2S)-2-{[(tert-butoxycarbonyl)amino]methyl}butanoic acid
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Comparison: Compared to similar compounds, (2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)/t11-/m0/s1

InChI Key

BIYXUNJTZYRILK-NSHDSACASA-N

Isomeric SMILES

CCC[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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